![molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3](/img/structure/B2720920.png)
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
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Description
Scientific Research Applications
Visible-Light-Promoted S-Trifluoromethylation
Trifluoromethyl phenyl sulfone, traditionally a nucleophilic trifluoromethylating agent, has found a novel application as a trifluoromethyl radical precursor. Researchers have discovered that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, enabling the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Electroluminescence Properties
Derivatives of 9,10-diarylanthracene containing a 3-(trifluoromethyl)phenyl substituent have been synthesized and evaluated for their electroluminescence properties. These compounds were designed for use in blue organic light-emitting diodes (OLEDs). The incorporation of the trifluoromethyl group enhances the electronic properties of the molecules, leading to improved OLED performance .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Fluorine-containing compounds play a significant role in pharmaceuticals, and many FDA-approved drugs contain fluorine or fluorine-containing functional groups. Over the past 20 years, several drugs with trifluoromethyl (TFM, -CF3) groups have been approved. These drugs exhibit diverse pharmacological activities and are used for various diseases and disorders. Understanding the chemistry and applications of these TFM-containing drugs is crucial for drug development .
Progesterone Receptor (PR) Antagonists
Researchers have explored the use of phosphine–boranes for developing novel PR antagonists. These compounds incorporate a phosphine–borane framework and hold promise for targeting PR. Investigating their usefulness for other biological targets may lead to new therapeutic options .
Golgi-Targeting Probes
Fluorescent probes that specifically target the Golgi apparatus are essential for studying cellular processes. Some of these probes contain cyclooxygenase-2 (COX-2) inhibitors, which are associated with tumorigenesis. Understanding the Golgi apparatus and its role in diseases can guide drug discovery efforts .
properties
IUPAC Name |
17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPFPPLHLSVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one |
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